AKB48 N-Pentanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

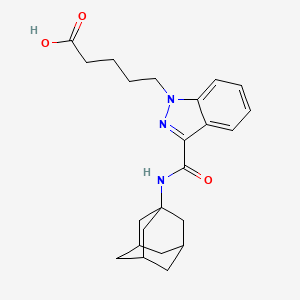

AKB48 N-pentanoic acid metabolite, also known as 3-[(tricyclo[3.3.1.13,7]dec-1-ylamino)carbonyl]-1H-indazole-1-pentanoic acid, is a synthetic cannabinoid metabolite. It is a potential urinary metabolite of AKB48, characterized by carboxylation of the N-alkyl chain . This compound is primarily used in forensic and research applications to study the metabolism of synthetic cannabinoids .

Scientific Research Applications

AKB48 N-pentanoic acid metabolite has several scientific research applications:

Forensic Chemistry: It is used as an analytical reference standard in forensic laboratories to detect the presence of synthetic cannabinoids in biological samples.

Toxicology: The compound is studied to understand the toxicological effects of synthetic cannabinoids and their metabolites.

Pharmacology: Research on this metabolite helps in understanding the pharmacokinetics and pharmacodynamics of synthetic cannabinoids.

Analytical Chemistry: It is used in the development and validation of analytical methods for the detection and quantification of synthetic cannabinoids.

Safety and Hazards

Exposure to AKB48 N-Pentanoic Acid can potentially be harmful. It can cause irritation to the skin and eyes, and prolonged or concentrated exposure can lead to more severe health issues . If ingested or inhaled, it can also have harmful effects, such as nausea, headache, and respiratory difficulties .

Mechanism of Action

Target of Action

AKB48 N-Pentanoic Acid is a synthetic cannabinoid . Synthetic cannabinoids are designed to bind to the same cannabinoid receptors in the brain that THC does . Although they bind to the same receptors, their effects can be very different and unpredictable . They can be much more potent than THC .

Mode of Action

This compound is a potential urinary metabolite of AKB48, characterized by carboxylation of the N-alkyl chain . The carboxylation of the N-alkyl chain is a significant metabolic process that allows the compound to interact with its targets .

Biochemical Pathways

The major metabolic pathways of this compound involve the oxidation on the adamantyl moiety . This oxidation is primarily mediated by the CYP3A4 enzyme . The involvement of multiple cytochrome P450 isoenzymes in the metabolism of this compound suggests that a co-consumption with other drugs is unlikely to have an impact on its metabolism .

Pharmacokinetics

It is known that synthetic cannabinoids like akb48 are extensively metabolized, and their metabolites can be detected in urine

Result of Action

Synthetic cannabinoids often have unpredictable and severe effects, including nausea, anxiety, paranoia, brain swelling, seizures, hallucinations, aggression, heart palpitations, and chest pains . These effects are likely due to the compound’s interaction with cannabinoid receptors in the brain .

Biochemical Analysis

Biochemical Properties

AKB48 N-Pentanoic Acid interacts with various biomolecules in the body. It is a product of the metabolism of AKB48, which involves enzymes such as cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGTs)

Cellular Effects

Synthetic cannabinoids like AKB48 have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that AKB48, the parent compound, exerts its effects at the molecular level through binding interactions with cannabinoid receptors .

Temporal Effects in Laboratory Settings

It is known that synthetic cannabinoids can have long-term effects on cellular function .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Synthetic cannabinoids have been shown to have varying effects at different dosages .

Metabolic Pathways

This compound is involved in the metabolic pathways of AKB48. The metabolism of AKB48 involves hydroxylation, dehydrogenation, N-dealkylation, β-oxidation, and carbonyl formation .

Transport and Distribution

It is known that synthetic cannabinoids can interact with various transporters and binding proteins .

Subcellular Localization

Synthetic cannabinoids are known to interact with cannabinoid receptors, which are located in various compartments within the cell .

Preparation Methods

The synthesis of AKB48 N-pentanoic acid metabolite involves the carboxylation of the N-alkyl chain of AKB48. The synthetic route typically includes the following steps:

Starting Material: AKB48, a pentyl indazole with structural similarity to JWH 018 adamantyl carboxamide.

Reaction Conditions: The carboxylation reaction is carried out under controlled conditions to ensure the selective formation of the N-pentanoic acid metabolite.

Chemical Reactions Analysis

AKB48 N-pentanoic acid metabolite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced metabolites.

Substitution: The compound can undergo substitution reactions, particularly at the indazole ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

AKB48 N-pentanoic acid metabolite is similar to other synthetic cannabinoid metabolites, such as:

JWH 018 N-pentanoic acid metabolite: Both compounds are metabolites of synthetic cannabinoids and share similar structural features.

5-fluoro AKB48 N-(4-hydroxypentyl) metabolite: This compound is a fluorinated analog of AKB48 and has similar metabolic pathways.

AKB48 N-(4-hydroxypentyl) metabolite: Another metabolite of AKB48, characterized by hydroxylation of the N-alkyl chain.

The uniqueness of this compound metabolite lies in its specific carboxylation of the N-alkyl chain, which distinguishes it from other metabolites and provides unique analytical properties .

Properties

IUPAC Name |

5-[3-(1-adamantylcarbamoyl)indazol-1-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3/c27-20(28)7-3-4-8-26-19-6-2-1-5-18(19)21(25-26)22(29)24-23-12-15-9-16(13-23)11-17(10-15)14-23/h1-2,5-6,15-17H,3-4,7-14H2,(H,24,29)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCIJYXHEYJYQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701043149 |

Source

|

| Record name | 5-[3-(1-Adamantylcarbamoyl)indazol-1-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630022-94-4 |

Source

|

| Record name | 5-[3-(1-Adamantylcarbamoyl)indazol-1-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of AKB48 N-pentanoic acid in the context of the research?

A1: this compound is a metabolite of AKB48, a synthetic cannabinoid. The research focuses on developing a sensitive and robust method for detecting and quantifying various synthetic cannabinoid metabolites, including this compound, in urine samples []. This method is crucial for monitoring the prevalence of these substances in drug withdrawal programs and understanding their usage patterns.

Q2: How was this compound analyzed in the study?

A2: The research employed a technique called Ultra-High Pressure Liquid Chromatography–Quadrupole Time of Flight–Mass Spectrometry (UHPLC–QTOF–MS) to analyze urine samples for this compound []. This sophisticated method allows for the separation, identification, and quantification of the metabolite with high sensitivity and accuracy, even at low concentrations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,6S)-6-[4-[[(3S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568789.png)

![2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid](/img/structure/B568800.png)

![1-[4-[4-[2-[4-Chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea](/img/structure/B568811.png)